
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is a chiral compound with significant interest in organic chemistry due to its unique structure and potential applications. This compound features a pyridine ring substituted with phenyl groups and a nitrile group, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of a suitable pyridine precursor, followed by the introduction of phenyl groups and the nitrile group through various substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors to maintain consistent reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The primary product is the corresponding amine.
Substitution: Products vary depending on the substituent introduced, such as bromophenyl or nitrophenyl derivatives.
Scientific Research Applications
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile has diverse applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting downstream biological pathways. The exact mechanism depends on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxamide
- (3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carboxylic acid
Uniqueness
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. The presence of both phenyl and nitrile groups allows for versatile chemical modifications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
64202-47-7 |
|---|---|
Molecular Formula |
C18H14N2O |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
(3R,4S)-2-oxo-4,6-diphenyl-3,4-dihydro-1H-pyridine-3-carbonitrile |
InChI |
InChI=1S/C18H14N2O/c19-12-16-15(13-7-3-1-4-8-13)11-17(20-18(16)21)14-9-5-2-6-10-14/h1-11,15-16H,(H,20,21)/t15-,16+/m1/s1 |
InChI Key |
ZYDHIVUWAYWSKJ-CVEARBPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2C=C(NC(=O)[C@H]2C#N)C3=CC=CC=C3 |
Canonical SMILES |
C1=CC=C(C=C1)C2C=C(NC(=O)C2C#N)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Lithium (phenylsulfanyl)[bis(trimethylsilyl)]methanide](/img/structure/B14509828.png)
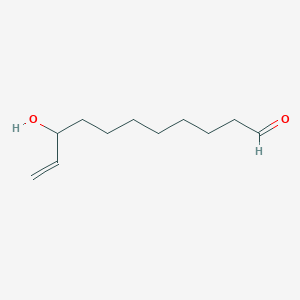

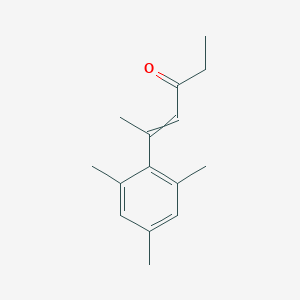
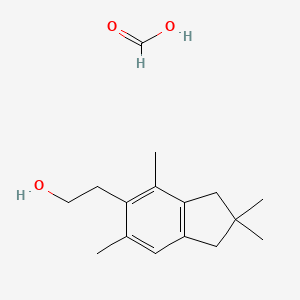
![1-[2-(4-Iodophenyl)ethyl]quinolin-1-ium bromide](/img/structure/B14509851.png)
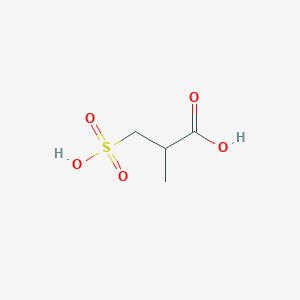
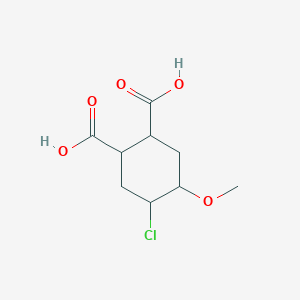
![2,4-Dichloro-1-[4-nitro-3-(2,2,2-trifluoroethoxy)phenoxy]benzene](/img/structure/B14509884.png)
![2-[2-({Bis[4-(dimethylamino)phenyl]methyl}amino)phenyl]ethan-1-ol](/img/structure/B14509891.png)
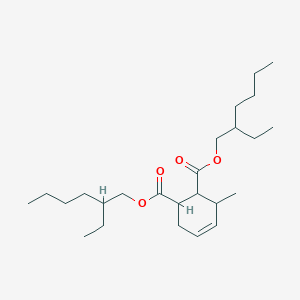
![2-[1-(Dimethylamino)butylidene]-5,5-dimethylcyclohexane-1,3-dione](/img/structure/B14509901.png)
![S-{2-[(4-Methylphenyl)sulfanyl]ethyl} dimethylcarbamothioate](/img/structure/B14509908.png)

